N-Des(2-butynyl) 3'-N-Boc Linagliptin is a chemical compound that serves as an intermediate in the synthesis of Linagliptin, a medication used for the treatment of type II diabetes mellitus. Linagliptin is marketed under various brand names, including Trajenta and Jentadueto, and functions as a dipeptidyl peptidase-4 inhibitor, which helps to regulate blood sugar levels.
The compound N-Des(2-butynyl) 3'-N-Boc Linagliptin is derived from Linagliptin through specific synthetic pathways that involve the modification of its molecular structure. The synthesis methods and processes for obtaining this compound are outlined in various patent documents, which detail innovative approaches to its production and purification.
N-Des(2-butynyl) 3'-N-Boc Linagliptin falls under the category of pharmaceutical intermediates, specifically within the class of xanthine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the removal of the 2-butynyl substituent.
The synthesis of N-Des(2-butynyl) 3'-N-Boc Linagliptin involves several key steps:
The molecular structure of N-Des(2-butynyl) 3'-N-Boc Linagliptin can be represented with the following features:
The chemical formula for N-Des(2-butynyl) 3'-N-Boc Linagliptin can be expressed as , indicating its composition in terms of carbon, hydrogen, nitrogen, and oxygen atoms.
The primary reaction pathway involves:
The reactions often utilize dipolar aprotic solvents such as dimethylformamide or dimethyl sulfoxide combined with inorganic bases like potassium carbonate to facilitate ring-closing reactions essential for forming the quinazoline part of Linagliptin .
N-Des(2-butynyl) 3'-N-Boc Linagliptin acts by inhibiting dipeptidyl peptidase-4 enzymes, which are responsible for breaking down incretin hormones. By preventing this breakdown, it enhances insulin secretion in response to meals while lowering glucagon levels, ultimately leading to better glycemic control.
Studies have shown that Linagliptin effectively reduces HbA1c levels in patients with type II diabetes, demonstrating its efficacy in managing blood glucose levels .
N-Des(2-butynyl) 3'-N-Boc Linagliptin serves primarily as an intermediate in pharmaceutical synthesis. Its applications extend to:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4